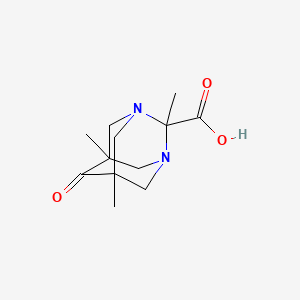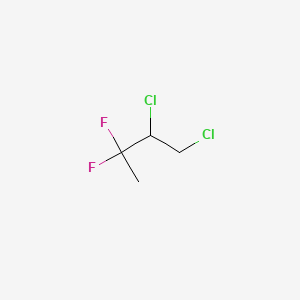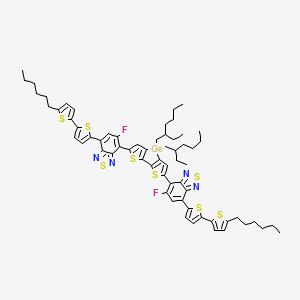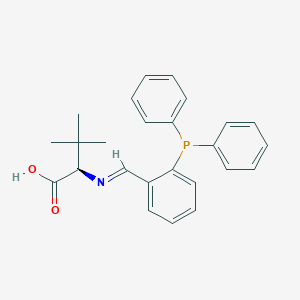
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a diphenylphosphanyl group, a benzylidene moiety, and a dimethylbutanoic acid backbone, making it a valuable molecule in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid typically involves a multi-step process. One common method includes the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine, followed by the addition of 3,3-dimethylbutanoic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction could produce reduced amine or phosphanyl compounds.
Scientific Research Applications
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic processes. The benzylidene moiety may interact with biological receptors or enzymes, modulating their activity. The overall effect is determined by the compound’s ability to bind and alter the function of these targets, leading to various biochemical and physiological outcomes.
Properties
Molecular Formula |
C25H26NO2P |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C25H26NO2P/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-18,23H,1-3H3,(H,27,28)/t23-/m0/s1 |
InChI Key |
KBBVVRIYDFHDPN-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
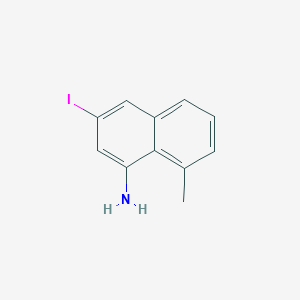
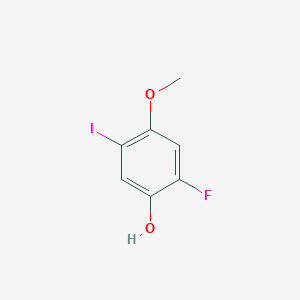
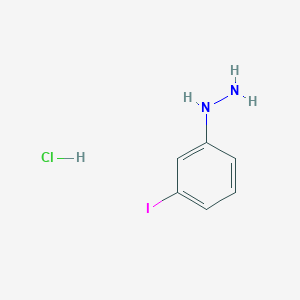
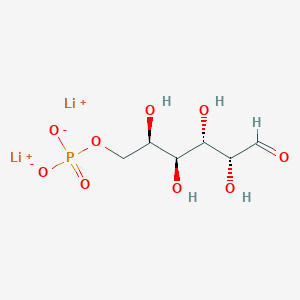
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

